Crystal Structure Comparison with 3-Azetidinecarboxylic Acid
In a direct head-to-head powder synchrotron X-ray diffraction study, (S)-4-oxo-2-azetidinecarboxylic acid exhibited a distinct asymmetry in its four-membered heterocycle compared to 3-azetidinecarboxylic acid, with the C–N bond lengths in the β-lactam ring differing by up to 0.03 Å from those in the non-oxo analog, and the hydrogen-bonding network involving the carboxylic acid and amide groups was uniquely arranged, leading to a different crystal packing motif [1].
| Evidence Dimension | Crystal structure asymmetry and hydrogen bonding |
|---|---|
| Target Compound Data | C–N bond lengths: N1–C2 = 1.346 Å, C2–C3 = 1.518 Å; hydrogen bonding: O–H···O and N–H···O interactions form distinct helical chains |
| Comparator Or Baseline | 3-Azetidinecarboxylic acid: C–N bond lengths differ, with a more symmetric ring geometry; hydrogen bonding forms different supramolecular assemblies |
| Quantified Difference | Bond length asymmetry in target compound is 0.03 Å greater; hydrogen-bonding motifs are non-equivalent |
| Conditions | Powder synchrotron X-ray diffraction at room temperature; both compounds as crystalline solids |
Why This Matters
This structural differentiation confirms that 4-oxo-2-azetidinecarboxylic acid provides a unique conformational scaffold for peptidomimetic design, which cannot be replicated by non-oxo azetidine analogs.
- [1] Seijas, L. E., et al. (2006). Structures of (S)-(−)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. Acta Crystallographica Section B: Structural Science, 62(4), 673–682. View Source
